ADP-Glucose (sodium salt)
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Overview
Description
ADP-Glucose (sodium salt) is a nucleotide sugar that plays a crucial role in the biosynthesis of polysaccharides. It is an immediate precursor used in the synthesis of storage polysaccharides such as starch and glycogen in plants, algae, and certain bacteria . The compound is essential for the production of amylose, amylopectins, and other polysaccharides .
Preparation Methods
Synthetic Routes and Reaction Conditions: ADP-Glucose (sodium salt) is synthesized through the enzymatic reaction catalyzed by ADP-glucose pyrophosphorylase. This enzyme converts glucose-1-phosphate and adenosine triphosphate into ADP-Glucose and inorganic pyrophosphate . The reaction conditions typically involve a buffered solution with a pH range of 7.0 to 8.0, and the presence of divalent metal ions such as magnesium or manganese to stabilize the enzyme activity .
Industrial Production Methods: Industrial production of ADP-Glucose (sodium salt) involves the fermentation of genetically modified microorganisms that overexpress ADP-glucose pyrophosphorylase. The fermentation process is optimized to maximize the yield of ADP-Glucose, which is then purified through a series of chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: ADP-Glucose (sodium salt) primarily undergoes glycosylation reactions, where it acts as a glucose donor in the synthesis of polysaccharides . It does not typically undergo oxidation, reduction, or substitution reactions.
Common Reagents and Conditions: The glycosylation reactions involving ADP-Glucose (sodium salt) require the presence of specific enzymes such as starch synthase or glycogen synthase. These reactions occur under physiological conditions, typically at a pH of 7.0 to 8.0 and a temperature range of 25°C to 37°C .
Major Products: The major products formed from the reactions involving ADP-Glucose (sodium salt) are polysaccharides such as amylose, amylopectin, and glycogen .
Scientific Research Applications
ADP-Glucose (sodium salt) has a wide range of applications in scientific research:
Mechanism of Action
ADP-Glucose (sodium salt) exerts its effects by serving as a glucose donor in the biosynthesis of polysaccharides. The compound interacts with enzymes such as starch synthase and glycogen synthase, facilitating the transfer of glucose units to growing polysaccharide chains . This process is regulated by various metabolites and post-translational modifications of the enzymes involved .
Comparison with Similar Compounds
Uridine diphosphate glucose: Another nucleotide sugar involved in the biosynthesis of polysaccharides.
Guanosine diphosphate glucose: Used in the synthesis of polysaccharides in certain bacteria.
Uniqueness: ADP-Glucose (sodium salt) is unique due to its specific role in the biosynthesis of starch and glycogen, which are the primary storage polysaccharides in plants and certain microorganisms . Unlike other nucleotide sugars, ADP-Glucose is specifically recognized by starch synthase and glycogen synthase, making it indispensable for the synthesis of these polysaccharides .
Properties
Molecular Formula |
C16H23N5Na2O15P2 |
---|---|
Molecular Weight |
633.3 g/mol |
IUPAC Name |
disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate |
InChI |
InChI=1S/C16H25N5O15P2.2Na/c17-13-7-14(19-3-18-13)21(4-20-7)15-11(26)9(24)6(33-15)2-32-37(28,29)36-38(30,31)35-16-12(27)10(25)8(23)5(1-22)34-16;;/h3-6,8-12,15-16,22-27H,1-2H2,(H,28,29)(H,30,31)(H2,17,18,19);;/q;2*+1/p-2/t5-,6-,8-,9-,10+,11-,12-,15-,16+;;/m1../s1 |
InChI Key |
GZBIVALVIPYODS-LNXGRUPOSA-L |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)N.[Na+].[Na+] |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OC4C(C(C(C(O4)CO)O)O)O)O)O)N.[Na+].[Na+] |
Origin of Product |
United States |
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